N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride
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Overview
Description
N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an aminopropyl group, a methoxy group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent concentration are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- (3-aminopropyl)triethoxysilane
Uniqueness
N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminopropyl and methoxy groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H17ClN2O3S |
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Molecular Weight |
280.77 g/mol |
IUPAC Name |
N-(3-aminopropyl)-4-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-15-9-3-5-10(6-4-9)16(13,14)12-8-2-7-11;/h3-6,12H,2,7-8,11H2,1H3;1H |
InChI Key |
XXRJNSHJOUDLNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |
Origin of Product |
United States |
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